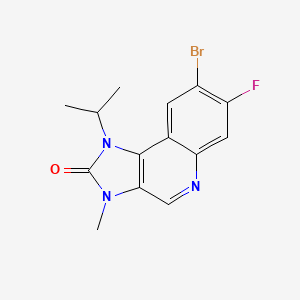

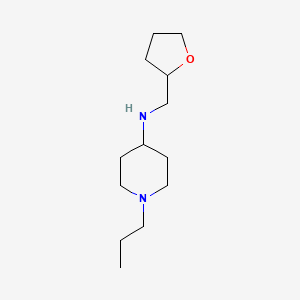

![molecular formula C12H8N2O5 B3008313 (E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate CAS No. 303987-12-4](/img/structure/B3008313.png)

(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate, also known as 3-nitrophenyl-2-furoate, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that can be synthesized in the laboratory with relative ease. It has been used in a variety of scientific applications such as drug synthesis, medicinal chemistry, and as a fluorescent probe for the detection of metal ions.

Applications De Recherche Scientifique

Antimycobacterial Agents

- Research Context : A study by Mori et al. (2022) discusses the antimycobacterial properties of 5-phenyl-furan-2-carboxylic acids, which are promising in interfering with iron homeostasis in mycobacteria. This research focuses on a fluorinated ester derivative, highlighting the potential of similar compounds, like (E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate, in antimycobacterial applications (Mori et al., 2022).

Photophysical Properties and Charge Transfer

- Research Findings : A study by Kumari et al. (2017) explores the solvatochromic effects on absorption and fluorescence spectra of chalcone derivatives, including compounds similar to this compound. This research highlights the potential of such compounds in studying intramolecular charge transfer and photophysical properties (Kumari et al., 2017).

Maillard Reaction Products

- Study Overview : Hofmann (1998) investigates the formation of colored compounds through the Maillard reaction, involving furan-2-carboxaldehyde and amino acids. This research indicates the potential of furan-2-carboxaldehyde derivatives, similar to this compound, in understanding the Maillard reaction and the creation of colorants (Hofmann, 1998).

Antimicrobial Activities

- Research Insights : Dias et al. (2015) synthesized a new carboxylic acid compound closely related to this compound, showing significant in vitro antimicrobial activities against various fungi and bacteria. This study underlines the potential of such compounds in antimicrobial research (Dias et al., 2015).

Synthesis and Application in Aniline Derivatives

- Study Findings : Padwa et al. (1997) describe the synthesis process of aniline derivatives from compounds like 5-Amino-2-furancarboxylic acid methyl ester. Their findings suggest potential applications of similar compounds, like this compound, in the synthesis of aniline derivatives (Padwa et al., 1997).

Antibacterial Properties of Analogues

- Research Context : Hassan et al. (2020) synthesized Nitrofurantoin® analogues, which include furan and pyrazole scaffolds, for evaluating antibacterial properties. This research provides insight into the potential antibacterial applications of similar compounds, like this compound (Hassan et al., 2020).

Propriétés

IUPAC Name |

[(E)-(3-nitrophenyl)methylideneamino] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-12(11-5-2-6-18-11)19-13-8-9-3-1-4-10(7-9)14(16)17/h1-8H/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVVHPRFQZHIQJ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

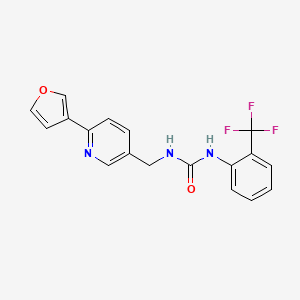

![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)

![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)

![2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3008245.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)

![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)

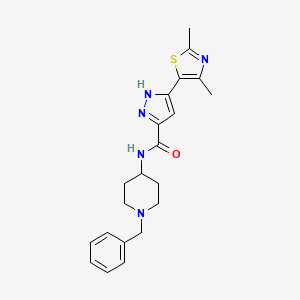

![3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)